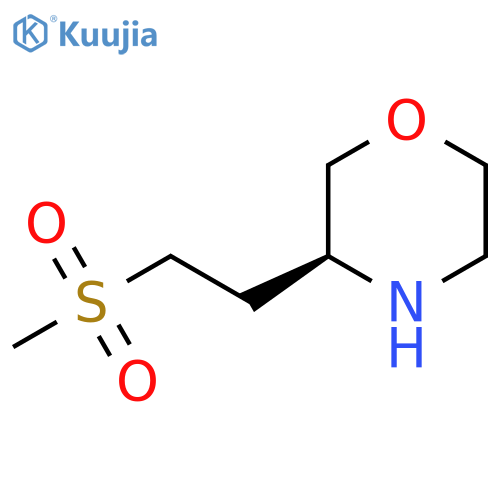

Cas no 2742623-53-4 ((3S)-3-(2-methanesulfonylethyl)morpholine)

(3S)-3-(2-methanesulfonylethyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 2742623-53-4

- (3S)-3-(2-methanesulfonylethyl)morpholine

- EN300-28332797

-

- インチ: 1S/C7H15NO3S/c1-12(9,10)5-2-7-6-11-4-3-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1

- InChIKey: FESLXIPQJACPAH-ZETCQYMHSA-N

- SMILES: S(C)(CC[C@H]1COCCN1)(=O)=O

計算された属性

- 精确分子量: 193.07726451g/mol

- 同位素质量: 193.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.8

- トポロジー分子極性表面積: 63.8Ų

(3S)-3-(2-methanesulfonylethyl)morpholine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28332797-1.0g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-5.0g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-0.25g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 0.25g |

$999.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-2.5g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 2.5g |

$2127.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-0.1g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 0.1g |

$956.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-10.0g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-0.05g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 0.05g |

$912.0 | 2023-06-02 | ||

| Enamine | EN300-28332797-0.5g |

(3S)-3-(2-methanesulfonylethyl)morpholine |

2742623-53-4 | 0.5g |

$1043.0 | 2023-06-02 |

(3S)-3-(2-methanesulfonylethyl)morpholine 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

2. Caper tea

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

(3S)-3-(2-methanesulfonylethyl)morpholineに関する追加情報

(3S)-3-(2-Methanesulfonylethyl)Morpholine: A Comprehensive Overview

The compound with CAS No. 2742623-53-4, commonly referred to as (3S)-3-(2-methanesulfonylethyl)morpholine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and recent advancements in research.

Chemical Structure and Properties

(3S)-3-(2-Methanesulfonylethyl)morpholine is a derivative of morpholine, a six-membered heterocyclic amine with two oxygen atoms. The molecule features a sulfonamide group attached to the morpholine ring via an ethyl chain. The S configuration at the chiral center indicates a specific stereochemistry that plays a crucial role in its biological activity and pharmacokinetic properties.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and reducing adverse effects. The methanesulfonylethyl substituent introduces a sulfonamide group, which is known for its ability to enhance solubility and stability in physiological environments. These properties make (3S)-3-(2-methanesulfonylethyl)morpholine an attractive candidate for various therapeutic applications.

Synthesis and Characterization

The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine involves a multi-step process that typically begins with the preparation of morpholine derivatives. Recent advancements in asymmetric synthesis have enabled the selective formation of the S enantiomer, ensuring high enantiomeric purity. This is achieved through the use of chiral catalysts or resolution techniques, which are critical for maintaining the desired stereochemistry.

Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound. The methanesulfonylethyl group exhibits characteristic peaks in the NMR spectrum, aiding in its identification. Additionally, X-ray crystallography has been used to determine the molecular packing and intermolecular interactions, providing insights into its physical properties.

Applications in Pharmaceutical Research

(3S)-3-(2-Methanesulfonylethyl)morpholine has shown promise in several therapeutic areas due to its unique chemical properties. One of its key applications is as a building block for complex molecules with potential pharmacological activity. For instance, it has been used as an intermediate in the synthesis of kinase inhibitors, which are crucial for targeting various diseases such as cancer.

Recent studies have explored its role as a ligand in metalloenzyme inhibition, where its sulfonamide group interacts with metal centers to modulate enzyme activity. This property has implications for the development of novel antibiotics and anti-inflammatory agents.

Recent Research Advances

In 2021, researchers reported on the use of (3S)-3-(2-methanesulfonylethyl)morpholine as a chiral auxiliary in asymmetric catalysis. This approach has significantly improved the efficiency of enantioselective reactions, making it possible to synthesize complex chiral molecules with high precision.

Moreover, computational studies have provided deeper insights into its molecular interactions and binding affinities. These studies utilize advanced algorithms to predict how (3S)-3-(2-methanesulfonylethyl)morpholine interacts with biological targets at the molecular level, aiding in drug design and optimization.

Conclusion

(3S)-3-(2-Methanesulfonylethyl)morpholine, with CAS No. 2742623-53-4, is a versatile compound with significant potential in organic chemistry and pharmaceutical research. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for developing new drugs and materials. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

2742623-53-4 ((3S)-3-(2-methanesulfonylethyl)morpholine) Related Products

- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 868694-19-3(5-bromo-3-iodo-1H-indole)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)

- 1159977-54-4(Oxcarbazepine N-Sulfate)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 1823228-03-0(ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)